1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride
Overview
Description
1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S . It has a molecular weight of 194.64 . This compound is not commonly found in nature and is typically synthesized in the lab for various applications .
Synthesis Analysis
The synthesis of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis
The InChI code for 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is 1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
Synthesis of Pyrazole Derivatives
1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride can be used in the synthesis of pyrazole derivatives . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Preparation of Pyrazolato Ligated Complexes
This compound is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have a wide range of applications in the field of coordination chemistry.
Antibacterial Activity
N-1-substituted derivatives of 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride have been found to exhibit antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.
Oxidation of Alcohols
When combined with Chromium (VI) oxide, 1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride is a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds . This is a crucial process in organic synthesis.
Synthesis of Cross-Conjugated Monomeric Betaines
1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride reacts with malonic esters to give a family of cross-conjugated monomeric betaines . These compounds have potential applications in the field of materials science.
Synthesis of Mercapto-Substituted Triazoles
A simple three-component one-pot protocol for the synthesis of mercapto-substituted triazoles was implemented by the reaction of this compound with acetylacetone and various substituted benzaldehydes . This highlights its utility in multicomponent reactions.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are crucial in determining its therapeutic potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
1,5-dimethylpyrazole-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-3-5(7-8(4)2)11(6,9)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKSPVMRXDLGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259522 | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-pyrazole-3-sulfonyl chloride | |
CAS RN |
1354706-13-0 | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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